molecular formula C8H12O2 B8779589 3-(5-Methyl-2-furanyl)-1-propanol

3-(5-Methyl-2-furanyl)-1-propanol

Cat. No.: B8779589
M. Wt: 140.18 g/mol
InChI Key: YDBBIVUVTCPRFR-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-furanyl)-1-propanol (CAS No. 17162-95-7, molecular formula C₈H₁₂O₂) is a propanol derivative featuring a 5-methyl-2-furyl substituent. The furan ring system, characterized by its oxygen heteroatom and aromatic properties, distinguishes this compound from other alcohol derivatives. Its structure has been corroborated by crystallographic studies, such as those on analogous furan-containing compounds like 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one, which shares the 5-methyl-2-furyl moiety .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)propan-1-ol

InChI

InChI=1S/C8H12O2/c1-7-4-5-8(10-7)3-2-6-9/h4-5,9H,2-3,6H2,1H3

InChI Key

YDBBIVUVTCPRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are selected for comparison based on their structural proximity to 3-(5-Methyl-2-furanyl)-1-propanol:

3-(Methylthio)-1-propanol Structure: Features a methylthio (-SCH₃) group instead of the furan ring. Applications: Identified as a sulfur-containing compound in enzyme-treated soymilk yogurt, where it contributes to flavor profiles. Its concentration decreased from 4.80% to trace levels during storage, indicating volatility or reactivity under acidic conditions .

1-(4-Methylphenyl)-1-propanol Structure: Substituted with a 4-methylphenyl group, replacing the furan with a benzene ring.

3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one

  • Structure : A ketone derivative with the same 5-methyl-2-furyl group but conjugated to a p-tolyl substituent.
  • Relevance : Demonstrates the versatility of the 5-methyl-2-furyl moiety in diverse chemical contexts, though its applications differ due to the ketone functional group .

Key Comparative Data

Compound Name CAS Number Molecular Formula Substituent Key Properties/Applications References
This compound 17162-95-7 C₈H₁₂O₂ 5-Methyl-2-furyl Potential flavor/fragrance agent
3-(Methylthio)-1-propanol Not provided C₄H₁₀OS Methylthio Volatile flavor compound in yogurt
1-(4-Methylphenyl)-1-propanol Not provided C₁₀H₁₄O 4-Methylphenyl Hydrophobic aromatic alcohol

Stability and Reactivity Insights

  • This compound: The furan ring’s partial aromaticity may confer moderate stability, though furans are generally prone to electrophilic substitution and oxidation.
  • 3-(Methylthio)-1-propanol: The thioether group’s susceptibility to oxidation or acid-catalyzed degradation explains its reduction in yogurt during storage .
  • 1-(4-Methylphenyl)-1-propanol: The benzene ring’s full aromaticity likely enhances stability compared to furan derivatives.

Industrial and Sensory Implications

  • Furan vs. Thioether: The furan ring in this compound may impart sweet, woody notes, whereas sulfur-containing analogs like 3-(methylthio)-1-propanol contribute savory or umami flavors .
  • Aromatic vs.

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